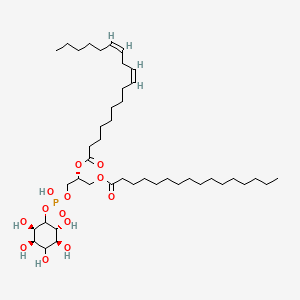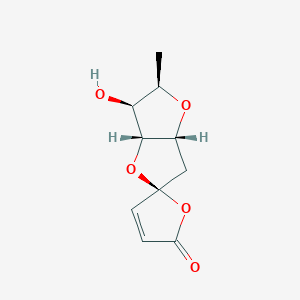
Isoimerubrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoimerubrine is a natural product found in Cissampelos pareira and Abuta grandifolia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Isoimerubrine has been a subject of interest in synthetic chemistry. A notable study by Lee and Cha (2001) focused on the total synthesis of tropoloisoquinoline alkaloids, including isoimerubrine. This research provided a unified access to isoimerubrine, utilizing sequential applications of intramolecular reactions and cycloadditions. This synthetic approach not only facilitated the production of isoimerubrine but also expanded the utility of oxyallyl [4 + 3] cycloaddition reactions, demonstrating its significance in organic chemistry (Lee & Cha, 2001).
Applications in Bioarchaeology and Isotope Analysis
Although not directly linked to isoimerubrine, research on bone chemistry and bioarchaeology involving isotopic analysis offers contextual relevance. Studies in this domain, like the one by Ambrose and Krigbaum (2003), utilize isotopic analysis for dating skeletons and archaeological sites, which can indirectly relate to the broader field of natural product research, including isoimerubrine. This research highlights the importance of isotope analysis in understanding past diets, climates, and habitats, contributing to our knowledge of historical biochemistry (Ambrose & Krigbaum, 2003).
Isoporous Membranes and Material Synthesis
The development of isoporous membranes, as discussed by Warkiani et al. (2013), is another area of research indirectly relevant to isoimerubrine. These membranes have applications in micro/nanofiltration, cell separation, controlled drug delivery, and more. The advancements in micro/nanofabrication techniques mentioned in this study could be applicable in the processing or delivery of natural products like isoimerubrine (Warkiani et al., 2013).
Software Design for Scientific Research
The role of software in scientific research, as explored by Roure and Goble (2009), indirectly impacts research involving isoimerubrine. Their study emphasizes the importance of workflow and script automation in scientific research, including areas such as natural product synthesis and analysis. This suggests that advancements in software design could enhance research efficiency in fields related to isoimerubrine (Roure & Goble, 2009).
Implementing Quality Management in Scientific Research
Research on implementing ISO9001 Quality Management Standards in scientific projects, as discussed by Qi Hua-feng (2011), is relevant for maintaining quality in research involving isoimerubrine. This study underscores the importance of quality management throughout the research process, ensuring that studies on compounds like isoimerubrine adhere to high standards of accuracy and reliability (Qi Hua-feng, 2011).
properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one |
InChI |
InChI=1S/C20H17NO5/c1-23-14-9-12-10(5-6-13(14)22)16-15-11(7-8-21-17(12)15)18(24-2)20(26-4)19(16)25-3/h5-9H,1-4H3 |
InChI Key |
LSZCTBVMSGTFLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C4=C3C2=NC=C4)OC)OC)OC |
synonyms |
isoimerubrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)





